molecular formula C17H37N B14155758 N,N,3,7,11-pentamethyldodecan-1-amine CAS No. 56392-07-5

N,N,3,7,11-pentamethyldodecan-1-amine

Cat. No.: B14155758
CAS No.: 56392-07-5
M. Wt: 255.5 g/mol
InChI Key: YCLJKXZGQYOVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,3,7,11-Pentamethyldodecan-1-amine is a tertiary amine characterized by a dodecyl (12-carbon) backbone with methyl substitutions at the 1-nitrogen, as well as the 3rd, 7th, and 11th carbon positions. This branched structure distinguishes it from linear alkylamines and imparts unique physicochemical properties, such as enhanced solubility in nonpolar solvents and reduced crystallinity compared to its linear counterparts.

Properties

CAS No.

56392-07-5

Molecular Formula

C17H37N

Molecular Weight

255.5 g/mol

IUPAC Name

N,N,3,7,11-pentamethyldodecan-1-amine

InChI

InChI=1S/C17H37N/c1-15(2)9-7-10-16(3)11-8-12-17(4)13-14-18(5)6/h15-17H,7-14H2,1-6H3

InChI Key

YCLJKXZGQYOVKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,7,11-pentamethyldodecan-1-amine typically involves the alkylation of a suitable amine precursor with methylating agents. One common method is the reaction of dodecane with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N,N,3,7,11-pentamethyldodecan-1-amine undergoes various chemical reactions, including:

    Oxidation: The tertiary amine can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert the tertiary amine to secondary or primary amines, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Alkyl halides and other electrophiles are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N,3,7,11-pentamethyldodecan-1-amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,3,7,11-pentamethyldodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The compound’s multiple methyl groups may also influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of N,N,3,7,11-Pentamethyldodecan-1-Amine and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Pattern LogP* Key Applications
This compound C₁₇H₃₇N 255.5 (estimated) N,N-dimethyl; C3,7,11-methyl ~4.5† Surfactants, Drug delivery
N,N-Dimethyldodecan-1-amine C₁₄H₃₁N 213.41 N,N-dimethyl; linear chain 3.15 Antioxidants, Surfactants
N-Pentadecylpentadecan-1-amine C₃₀H₆₃N 437.84 Two linear C15 chains >6.0‡ Lipid bilayers, Nanomaterials
N,N-Dimethylhexadecan-1-amine C₁₈H₃₉N 269.51 N,N-dimethyl; linear C16 chain 4.8 Phase-transfer catalysts

*LogP: Partition coefficient (octanol/water). †Estimated based on branching effects. ‡Estimated for long-chain analogs.

Structural Insights:

  • Branching vs. Linearity : The multiple methyl branches in this compound reduce intermolecular van der Waals forces compared to linear amines like N,N-dimethyldodecan-1-amine, leading to lower melting points and enhanced fluidity .
  • Chain Length : Longer-chain analogs (e.g., N-pentadecylpentadecan-1-amine) exhibit higher hydrophobicity (LogP >6.0), making them suitable for lipid-based applications, whereas the target compound balances moderate hydrophobicity with solubility .

Physicochemical and Functional Differences

Solubility and Reactivity:

  • Branched Amines : The 3,7,11-methyl substitutions in the target compound likely improve solubility in organic solvents (e.g., hexane, chloroform) compared to linear amines, which tend to crystallize more readily.
  • Reactivity : Tertiary amines like N,N-dimethyldodecan-1-amine are less nucleophilic than primary or secondary amines, making them more stable in acidic environments but still reactive in quaternization reactions for surfactant synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.